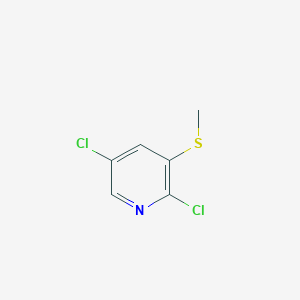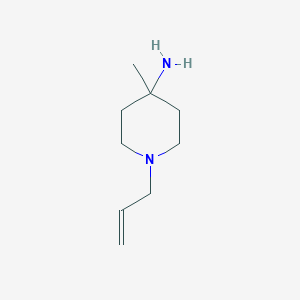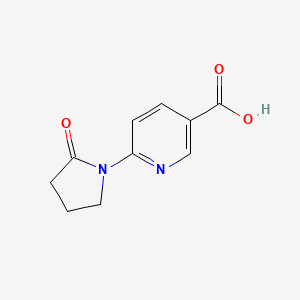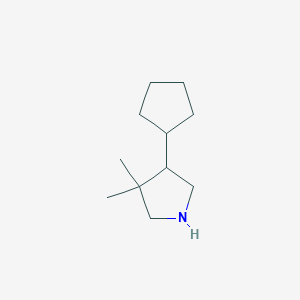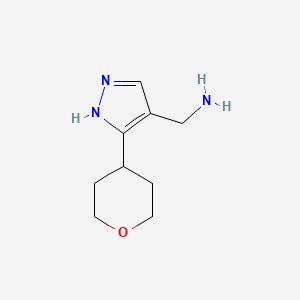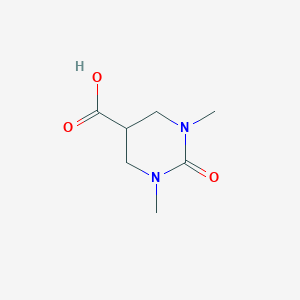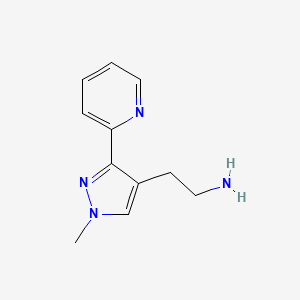
3-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16F2N2O/c9-8(10)1-3-12(4-2-8)6-7(13)5-11/h7,13H,1-6,11H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder with a storage temperature of 4 degrees Celsius . The predicted boiling point is 242.2±40.0 °C and the predicted density is 1.13±0.1 g/cm3 .Scientific Research Applications
Synthesis of 1,2,4-Triazole-Containing Scaffolds
The compound is used in the synthesis of 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . These scaffolds are used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Development of New Drug Candidates
The compound stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Inhibition of Pyruvate Dehydrogenase Kinases (PDKs)
The compound is used in the discovery of 3-amino-1,2,4-triazine-based library as selective PDK1 inhibitors with therapeutic potential in highly aggressive pancreatic ductal adenocarcinoma . PDKs are serine/threonine kinases that are directly involved in altered cancer cell metabolism, resulting in cancer aggressiveness and resistance .
Induction of Cancer Cell Death
The compound has the ability to induce cancer cell death at low micromolar doses, being extremely effective against human pancreatic KRAS mutated cancer cells . It hampers the PDK/PDH axis, leading to metabolic/redox cellular impairment, and ultimately triggers apoptotic cancer cell death .
In Vivo Studies
Preliminary in vivo studies performed on a highly aggressive and metastatic Kras-mutant solid tumor model confirm the ability of the most representative compound to target the PDH/PDK axis in vivo .
Development of New Therapeutic Strategies
The compound is used in the development of new therapeutic strategies for the treatment of highly aggressive and metastatic cancers .
Safety and Hazards
properties
IUPAC Name |
3-amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2O/c9-8(10)2-5-12(6-3-8)7(13)1-4-11/h1-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQWOLVDOQDUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 5-[(tert-butoxycarbonyl)amino]-2-furoate](/img/structure/B1470395.png)
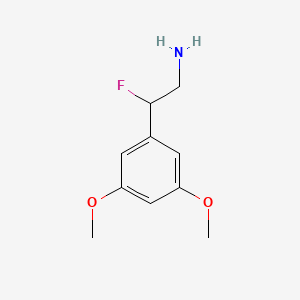
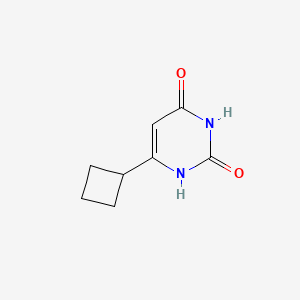
![Methyl 1-(aminomethyl)spiro[2.5]octane-1-carboxylate](/img/structure/B1470400.png)
